3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
Molecular Formula: C₂₄H₂₅FN₂O₃S Molecular Weight: 440.5 g/mol This compound belongs to the diazaspiro class, characterized by a spirocyclic core (1,4-diazaspiro[4.5]dec-3-ene) with a 3,5-dimethoxyphenyl group at position 3 and a 4-fluorobenzoyl moiety at position 1.
Properties
IUPAC Name |
[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-28-18-12-16(13-19(14-18)29-2)20-22(30)26(23(25-20)10-4-3-5-11-23)21(27)15-6-8-17(24)9-7-15/h6-9,12-14H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMWROISNKAOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings regarding this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the diazaspiro structure and subsequent functionalization with a 4-fluorobenzoyl group. For instance, the compound can be synthesized starting from 3,5-dimethoxyphenyl derivatives and utilizing various reagents under controlled conditions to achieve the desired structure .
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. This activity is often evaluated using assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation. The mechanism is believed to involve modulation of oxidative stress pathways, particularly through interactions with cellular signaling molecules such as Nrf2 and IL-6 .
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. For example, compounds with similar structural motifs have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy against strains like Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds with similar structures have been reported to influence neuroinflammatory processes and provide protection against neurodegeneration in preclinical models. The proposed mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study on Antioxidant Potential | Demonstrated significant reduction in oxidative stress markers in vitro | DPPH radical scavenging assay |
| Antimicrobial Efficacy | Effective against multiple bacterial strains with minimum inhibitory concentrations (MIC) below clinically relevant levels | Broth microdilution method |
| Neuroprotection in Animal Models | Reduced neuroinflammation and improved cognitive function in rodent models | Behavioral tests combined with histological analysis |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as an antimicrobial agent and anticancer drug . Its structural characteristics allow it to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that compounds similar to 3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibit significant antimicrobial properties. A study on related thione derivatives demonstrated their efficacy against various gram-positive and gram-negative bacteria, suggesting a potential application in developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary studies show that it can inhibit the proliferation of cancer cells, which makes it a candidate for further development in cancer therapy . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include the formation of the spiro structure and the introduction of functional groups that enhance biological activity. Characterization techniques such as NMR and FTIR are used to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Activity
A comparative study on thione derivatives revealed that compounds with similar structures to this compound showed enhanced activity against Bacillus species compared to standard antibiotics. This suggests that modifications in the molecular structure can lead to improved biological activity .
Case Study 2: Cytotoxicity Assessment
In vitro studies on various cancer cell lines (e.g., HCT116, MCF7) demonstrated that the compound exhibits selective cytotoxicity, making it a promising candidate for further research in anticancer drug development. The results indicated a dose-dependent response, highlighting its potential therapeutic index .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
4-Fluorobenzoyl vs. 4-Methylbenzoyl
- Analog : 3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (C₂₄H₂₆N₂O₃S, MW 422.5 g/mol) replaces fluorine with a methyl group, reducing electronegativity and increasing hydrophobicity. This substitution may alter metabolic stability and membrane permeability .
3,5-Dimethoxyphenyl vs. 4-Methoxyphenyl
- Target Compound : The 3,5-dimethoxy arrangement provides symmetry and improved π-π stacking in receptor binding.
Halogen Substitutions
- Bromophenyl Analog : 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (C₂₃H₂₀BrFN₂O₃S) introduces bromine, increasing molecular weight (MW ~500 g/mol) and steric bulk. Bromine’s polarizability may enhance binding to hydrophobic enzyme pockets .
- Chlorophenyl Analog : 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (C₂₃H₂₂ClN₂O₃S) substitutes fluorine with chlorine, altering electronic effects and bioavailability .
Spiro Ring Modifications
Spiro[4.5]decene vs. Spiro[4.4]nonene
- Target Compound: The spiro[4.5]decene core (10-membered ring) provides greater conformational flexibility compared to the spiro[4.4]nonene analog (9-membered ring). The larger ring may enhance interactions with extended binding sites .
Functional Group Variations
Thione vs. Oxo Derivatives
- Thione Group : The sulfur atom in the target compound facilitates nucleophilic reactions and metal coordination, relevant to enzyme inhibition.
- Oxo Analog: 1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-one replaces sulfur with oxygen, reducing reactivity and altering pharmacokinetic properties .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
